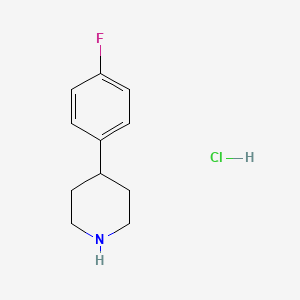

4-(4-Fluorophenyl)piperidine hydrochloride

説明

Contextualization within Piperidine (B6355638) Chemistry

The piperidine scaffold is one of the most important and frequently occurring heterocyclic structures in the design of pharmaceutical drugs. researchgate.netnih.gov Piperidine and its derivatives are integral to the structure of more than 70 commercially available drugs, including several blockbuster medications. researchgate.netarizona.edu This prevalence is due to the piperidine ring's ability to confer favorable physicochemical properties to a molecule, such as improved solubility and the ability to form salt derivatives.

The versatility of the piperidine nucleus allows it to be incorporated into a wide array of therapeutic agents across numerous classes. nih.gov These compounds have demonstrated a broad spectrum of biological activities and have been developed as CNS modulators, antihistamines, analgesics, and anti-cancer agents, among others. arizona.eduresearchgate.net The ability to readily synthesize and modify the piperidine ring makes it a cornerstone for drug discovery and development. nih.gov

Overview of Fluorinated Piperidine Derivatives in Medicinal Chemistry

The strategic incorporation of fluorine atoms into drug candidates is a widely used strategy in medicinal chemistry to enhance a molecule's pharmacological profile. nih.gov Fluorination can profoundly influence key properties such as metabolic stability, membrane permeability, lipophilicity (LogP), and basicity (pKa). researchgate.netacs.org When applied to the piperidine scaffold, these effects can lead to compounds with improved potency, selectivity, and pharmacokinetic properties.

Research has shown that the position and number of fluorine atoms on the piperidine ring can have a significant impact on the molecule's conformation and biological activity. researchgate.netresearchgate.net For example, the orientation of a fluorine substituent can affect a compound's binding affinity to its target protein. nih.gov The development of novel synthetic methods to create diversely fluorinated piperidines is an active area of research, aiming to provide a wider range of building blocks for drug discovery. nih.govnih.gov The synthesis of all-cis-(multi)fluorinated piperidines, for instance, has been achieved through advanced catalytic processes like dearomatization-hydrogenation. nih.gov

Historical Perspective of Research on 4-(4-Fluorophenyl)piperidine (B1272349) Hydrochloride and Related Structures

The research history of 4-(4-Fluorophenyl)piperidine hydrochloride is closely tied to the development of 4-arylpiperidine derivatives, a class of compounds extensively studied for their effects on the central nervous system. google.comgoogle.com Patent literature from the late 20th century highlights the use of related structures as crucial intermediates in the synthesis of potent therapeutic agents. For example, compounds like 4-(4'-fluorophenyl)-3-hydroxymethyl-l-methylpiperidine are described as precursors in the synthesis of paroxetine (B1678475), a well-known selective serotonin (B10506) reuptake inhibitor (SSRI). google.com

The synthesis of the core 4-(4-Fluorophenyl)piperidine structure can be achieved through various chemical pathways, including the hydrogenation of its tetrahydropyridine (B1245486) precursor using catalysts like palladium hydroxide (B78521). chemicalbook.com The development of palladium-catalyzed coupling reactions, often referred to as Buchwald-Hartwig amination, has also significantly advanced the synthesis of N-aryl piperidines and related compounds over the last few decades. acs.orgacs.org These advancements have made complex piperidine derivatives more accessible for research and development.

Current State of Research and Emerging Trends

In contemporary research, this compound continues to be a valuable and versatile building block. chemimpex.com Its primary role is as a key starting material or intermediate in the synthesis of novel compounds for pharmaceutical and neuroscience research. chemimpex.comontosight.ai The unique structure allows for the exploration of new neurochemical pathways and the development of potential treatments for neurological disorders. chemimpex.com

Emerging trends focus on using such foundational structures to generate large libraries of diverse piperidine derivatives for high-throughput screening. nih.gov Modern synthetic strategies, including one-pot processes, are being developed to efficiently couple fragments like 4-(4-Fluorophenyl)piperidine to other complex molecules, accelerating the discovery of new lead compounds. nih.gov The ongoing investigation into 4-arylpiperidine derivatives aims to identify new molecules with high affinity and selectivity for specific biological targets, such as neurotransmitter transporters, for the potential treatment of CNS disorders. google.com

Structure

3D Structure of Parent

特性

IUPAC Name |

4-(4-fluorophenyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FN.ClH/c12-11-3-1-9(2-4-11)10-5-7-13-8-6-10;/h1-4,10,13H,5-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILPIXXSCUKTFGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CC=C(C=C2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30986186 | |

| Record name | 4-(4-Fluorophenyl)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30986186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6716-98-9 | |

| Record name | 4-(4-Fluorophenyl)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30986186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-Fluoro-phenyl)-piperidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Methodologies and Advanced Chemical Transformations

Stereoselective Synthesis of 4-(4-Fluorophenyl)piperidine (B1272349) Hydrochloride and its Enantiomers

The biological activity of chiral molecules is often confined to a single enantiomer, making the stereoselective synthesis of 4-(4-fluorophenyl)piperidine and its enantiomerically pure forms a significant focus of chemical research. Methodologies to achieve high enantiomeric purity include chiral resolution, asymmetric catalysis, and diastereoselective approaches.

Chiral Resolution Techniques for Enantiomeric Purity

Chiral resolution is a widely employed method for separating racemic mixtures into their constituent enantiomers. This technique often involves the formation of diastereomeric salts with a chiral resolving agent, which can then be separated by fractional crystallization due to their different physical properties, such as solubility.

One common approach involves the use of chiral acids, such as derivatives of tartaric acid, to form diastereomeric salts with the racemic amine. For instance, in the synthesis of related compounds, (-)-dibenzoyltartaric acid has been successfully used to resolve a racemic tetrahydropyridine (B1245486) precursor, leading to the desired enantiomer after separation and subsequent chemical transformations. researchgate.net The general principle of this method is outlined in the table below. The choice of resolving agent and solvent system is crucial for efficient separation and is often determined empirically.

| Resolving Agent | Principle | Key Steps |

| Chiral Carboxylic Acids (e.g., Tartaric Acid Derivatives) | Formation of diastereomeric salts with different solubilities. | 1. Reaction of the racemic amine with a single enantiomer of the chiral acid. 2. Fractional crystallization to separate the less soluble diastereomeric salt. 3. Liberation of the desired enantiomer from the salt using a base. |

Another powerful technique for chiral resolution is chiral chromatography. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) can effectively separate enantiomers. This method relies on the differential interaction of the enantiomers with the chiral environment of the stationary phase.

Asymmetric Catalysis in the Synthesis of Chiral Piperidine (B6355638) Derivatives

Asymmetric catalysis offers a more direct and atom-economical approach to obtaining enantiomerically enriched products. This strategy involves the use of a chiral catalyst to control the stereochemical outcome of a reaction, leading directly to one enantiomer in excess.

For the synthesis of chiral piperidine derivatives, asymmetric hydrogenation of a tetrahydropyridine precursor is a prominent method. This reaction utilizes a transition metal catalyst, such as iridium or rhodium, complexed with a chiral ligand. The chiral ligand creates a chiral environment around the metal center, which directs the hydrogenation to one face of the substrate, resulting in a high enantiomeric excess (ee) of the desired piperidine enantiomer. While specific applications to 4-(4-fluorophenyl)tetrahydropyridine are not extensively detailed in readily available literature, the general principles of asymmetric hydrogenation of tetrasubstituted olefins are well-established. researchgate.netresearchgate.netnih.gov

| Catalytic System | Reaction Type | Key Features |

| Chiral Transition Metal Complexes (e.g., Ir, Rh with chiral ligands) | Asymmetric Hydrogenation | - Direct formation of enantiomerically enriched piperidines. - High enantiomeric excesses can be achieved. - Requires careful selection of catalyst and reaction conditions. |

| Chiral Phosphines | Nucleophilic Catalysis | - Can be used in various annulation reactions to construct the chiral piperidine ring. nih.gov |

Diastereoselective Synthetic Approaches

Diastereoselective synthesis aims to control the formation of a specific diastereomer when multiple stereocenters are created in a single reaction. In the context of 4-(4-fluorophenyl)piperidine derivatives, this is often achieved through the stereoselective reduction of a substituted tetrahydropyridine precursor.

The reduction of a 4-(4-fluorophenyl)tetrahydropyridine ring with a substituent at the 3-position can lead to either cis or trans diastereomers of the corresponding piperidine. The stereochemical outcome is influenced by the choice of reducing agent and the steric and electronic properties of the substituents. For example, catalytic hydrogenation of a 4-(4-fluorophenyl)-3-(hydroxymethyl)-1-methyl-1,2,3,6-tetrahydropyridine intermediate over a palladium on carbon (Pd/C) catalyst has been shown to afford the trans-(3S,4R) diastereomer, which is a key intermediate in the synthesis of paroxetine (B1678475). researchgate.net

| Substrate | Reducing Agent/Catalyst | Diastereomeric Outcome |

| 4-(4-fluorophenyl)-3-(hydroxymethyl)-1-methyl-1,2,3,6-tetrahydropyridine | H₂ over Pd/C in ethanol (B145695) | trans-(3S,4R) |

| Substituted 1,2-dihydropyridines | Acid/Borohydride | All-cis tetrahydropyridines nih.gov |

Precursor Synthesis and Intermediate Derivatization

The synthesis of 4-(4-fluorophenyl)piperidine hydrochloride often starts from more readily available precursors, which are then transformed and derivatized to yield the final product or other valuable intermediates.

Synthesis from 4-(4-Fluorophenyl)tetrahydro pyridine (B92270) Hydrochloride

A common and efficient method for the synthesis of 4-(4-fluorophenyl)piperidine is the catalytic hydrogenation of a corresponding tetrahydropyridine precursor. Specifically, 1-benzyl-4-(4-fluoro-phenyl)-1,2,3,6-tetrahydro-pyridine can be hydrogenated to yield 4-(4-fluorophenyl)piperidine. The benzyl (B1604629) group serves as a protecting group for the nitrogen atom and can be removed under the hydrogenation conditions.

The reaction is typically carried out using a palladium-based catalyst, such as palladium hydroxide (B78521) on carbon (Pd(OH)₂/C), under a hydrogen atmosphere. The product is then treated with hydrochloric acid to form the hydrochloride salt.

| Precursor | Catalyst | Reagents | Product | Yield |

| 1-benzyl-4-(4-fluoro-phenyl)-1,2,3,6-tetrahydro-pyridine | Pd(OH)₂/C | H₂, Methanol | 4-(4-fluorophenyl)piperidine | 94% asianpubs.org |

Reactions with Sulfonyl Chlorides and Chloroformates for Derivatization

The secondary amine of the 4-(4-fluorophenyl)piperidine ring is a versatile functional group that can be readily derivatized. Reactions with sulfonyl chlorides and chloroformates are common transformations to introduce sulfonyl and carbamate (B1207046) moieties, respectively. These derivatizations are often employed to modify the properties of the molecule or to prepare it for subsequent reactions.

Reactions with Sulfonyl Chlorides:

4-(4-Fluorophenyl)piperidine reacts with various sulfonyl chlorides in the presence of a base to form the corresponding sulfonamides. A common sulfonylating agent is p-toluenesulfonyl chloride (tosyl chloride). The reaction is typically carried out in a suitable solvent, such as dichloromethane (B109758) or pyridine, with a base like triethylamine (B128534) or pyridine to neutralize the hydrochloric acid formed during the reaction. While direct examples with 4-(4-fluorophenyl)piperidine are not extensively tabulated, the reaction is a general and reliable method for the N-sulfonylation of secondary amines. It is important to note that under certain conditions, particularly with benzylic alcohols, treatment with tosyl chloride can lead to the formation of chlorides instead of the expected tosylates. nih.gov

Reactions with Chloroformates:

The reaction of 4-(4-fluorophenyl)piperidine with chloroformates, such as phenyl chloroformate or ethyl chloroformate, yields the corresponding carbamates. This reaction is also typically performed in the presence of a base to scavenge the generated HCl. This derivatization is a key step in the synthesis of certain pharmaceuticals, where the N-substituent is modified. For example, in the synthesis of paroxetine, a related piperidine derivative is reacted with phenyl chloroformate to form a phenyl carbamate intermediate. nih.gov

| Reagent | Product Type | General Conditions |

| Sulfonyl Chlorides (e.g., Tosyl Chloride) | N-Sulfonamides | Base (e.g., triethylamine, pyridine), Aprotic solvent (e.g., dichloromethane) |

| Chloroformates (e.g., Phenyl Chloroformate, Ethyl Chloroformate) | N-Carbamates | Base (e.g., triethylamine, pyridine), Aprotic solvent (e.g., dichloromethane, toluene) |

Coupling Reactions for Structural Diversification

The structural diversification of the 4-(4-fluorophenyl)piperidine core is crucial for the exploration of new chemical entities with potential therapeutic applications. Palladium-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon and carbon-nitrogen bonds, enabling the introduction of a wide array of substituents onto the piperidine or the fluorophenyl ring.

A variety of coupling reactions can be employed for this purpose, including the Suzuki-Miyaura, Negishi, Buchwald-Hartwig, Sonogashira, and Heck reactions. These reactions offer a versatile platform for the synthesis of a diverse library of 4-(4-fluorophenyl)piperidine derivatives. For instance, the Suzuki-Miyaura coupling, which joins an organoboron compound with an organohalide, can be used to introduce new aryl or vinyl groups. diva-portal.orgharvard.edu Similarly, the Negishi reaction couples an organozinc compound with an organohalide, providing another effective method for C-C bond formation. nih.govrsc.org

The Buchwald-Hartwig amination is particularly useful for the formation of C-N bonds, allowing for the introduction of various amine moieties. researchgate.netwikipedia.org For the introduction of alkyne functionalities, the Sonogashira coupling, which pairs a terminal alkyne with an aryl or vinyl halide, is the reaction of choice. wikipedia.orgnih.gov Finally, the Heck reaction enables the arylation or vinylation of alkenes, further expanding the possibilities for structural modification. organic-chemistry.orgmdpi.com

| Coupling Reaction | Reactants | Bond Formed | Catalyst System (Typical) |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron Compound + Organohalide | C-C | Palladium catalyst + Base |

| Negishi | Organozinc Compound + Organohalide | C-C | Palladium or Nickel catalyst |

| Buchwald-Hartwig | Amine + Organohalide | C-N | Palladium catalyst + Ligand + Base |

| Sonogashira | Terminal Alkyne + Organohalide | C-C (sp2-sp) | Palladium catalyst + Copper co-catalyst + Base |

| Heck | Alkene + Organohalide | C-C | Palladium catalyst + Base |

Novel Synthetic Routes and Process Optimization

Exploration of Mannich Reaction-Based Synthesis

The Mannich reaction is a classic organic reaction that involves the aminoalkylation of an acidic proton located on a carbonyl compound. In the context of 4-(4-fluorophenyl)piperidine synthesis, a one-pot three-component Mannich reaction can be a highly efficient approach. This typically involves the reaction of a ketone, an amine (or ammonia), and a non-enolizable aldehyde. Variations of this reaction are being explored to construct the piperidine ring with the desired 4-aryl substitution in a single step, which is a significant improvement over multi-step classical syntheses. Research in this area focuses on the use of pre-formed imines or iminium salts which can then react with a suitable enol or enolate equivalent to form the desired piperidone precursor.

Investigation of Alternative Reaction Conditions for Enhanced Yield and Selectivity

The optimization of reaction conditions is paramount for achieving high yields and selectivity in the synthesis of this compound. This includes the screening of various catalysts, solvents, temperatures, and reaction times. For instance, in palladium-catalyzed coupling reactions, the choice of ligand can have a profound impact on the reaction outcome. wikipedia.org The development of highly active and stable catalyst systems is an active area of research.

| Factor | Influence on Reaction | Examples of Optimization |

|---|---|---|

| Catalyst | Reaction rate, selectivity, and functional group tolerance | Screening different palladium catalysts and ligands |

| Solvent | Solubility of reactants, reaction rate, and product isolation | Use of aqueous media or novel green solvents |

| Temperature | Reaction kinetics and side-product formation | Microwave-assisted synthesis for rapid heating |

| Base | Catalyst activation and neutralization of acidic byproducts | Screening of inorganic and organic bases |

Development of Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceutical intermediates to minimize the environmental impact of chemical processes. For the synthesis of this compound, this involves the use of environmentally benign solvents, such as water or supercritical fluids, and the development of catalytic processes that replace stoichiometric reagents.

The use of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, is a key aspect of green chemistry. Furthermore, atom-economical reactions, such as the Mannich reaction, that incorporate a high percentage of the starting materials into the final product are highly desirable. Energy efficiency is another important consideration, with methodologies like microwave-assisted synthesis being explored to reduce reaction times and energy consumption.

Pharmacological Research and Therapeutic Potential

Neuropharmacological Investigations of 4-(4-Fluorophenyl)piperidine (B1272349) Hydrochloride and its Derivatives

The chemical scaffold of 4-(4-fluorophenyl)piperidine hydrochloride is a cornerstone in the development of various centrally acting agents due to its favorable interactions with key neurotransmitter systems. Its derivatives have been the subject of extensive neuropharmacological research, revealing a broad spectrum of potential therapeutic applications.

The 4-(4-fluorophenyl)piperidine moiety is a significant pharmacophore in the design of ligands for the dopamine (B1211576) D2 receptor. Research has shown that incorporating this structure into larger molecules can lead to high-affinity D2 receptor antagonists. For instance, a series of compounds synthesized from 1-(4-fluorophenyl)piperazine (B120373) and 1-(4-fluorobenzoyl)piperidine demonstrated notable D2 receptor affinity. The structural features of the piperidine (B6355638) ring and the fluoro-substituted phenyl group are crucial for this interaction, influencing the ligand's ability to bind effectively to the receptor. This line of investigation is particularly relevant to the development of novel antipsychotic medications.

The most prominent example of the therapeutic application of the 4-(4-fluorophenyl)piperidine structure is in the antidepressant drug, paroxetine (B1678475). This compound is a potent and selective serotonin (B10506) reuptake inhibitor (SSRI), and its synthesis critically involves a 4-(4-fluorophenyl)piperidine intermediate. The specific stereochemistry of the trans-isomer of paroxetine, which contains the 4-(4-fluorophenyl)piperidine core, is essential for its high affinity and selectivity for the serotonin transporter (SERT). The interaction with SERT blocks the reabsorption of serotonin into the presynaptic neuron, thereby increasing its availability in the synaptic cleft and enhancing serotonergic neurotransmission. The fluorophenyl group, in particular, has been shown to be a key feature for potent serotonin reuptake inhibition.

Beyond its direct effects on dopamine and serotonin systems, the 4-(4-fluorophenyl)piperidine scaffold is a versatile building block for compounds that modulate a wider range of neurochemical pathways. Derivatives have been synthesized and evaluated for their activity at various other G-protein coupled receptors (GPCRs), demonstrating the broad applicability of this chemical motif in neuropharmacology. The ability to modify the piperidine ring and its substituents allows for the fine-tuning of receptor affinity and selectivity, leading to the development of compounds with unique pharmacological profiles.

Derivatives of 4-(4-fluorophenyl)piperidine have been investigated for their potential anxiolytic and anticonvulsant properties. One such derivative, FG 7080, has been noted in the literature as a compound with potential anxiolytic effects, as suggested by its activity in preclinical models of anxiety. While specific data on the anticonvulsant properties of this compound itself is limited, the exploration of its derivatives in this area highlights the potential of this chemical class to yield new treatments for anxiety and seizure disorders.

The neuroprotective potential of 4-(4-fluorophenyl)piperidine derivatives has been linked to their ability to inhibit the N-methyl-D-aspartate (NMDA) receptor. Overactivation of NMDA receptors is a key mechanism in excitotoxic neuronal injury associated with various neurological disorders. Certain compounds incorporating the 4-(4-fluorophenyl)piperidine structure have been shown to act as NMDA receptor antagonists. This antagonistic activity is thought to confer neuroprotective effects by preventing excessive calcium influx into neurons, a critical step in the excitotoxic cascade.

Interaction with Neurotransmitter Systems

Receptor Ligand Binding Studies and Pharmacophore Modeling

The 4-(4-Fluorophenyl)piperidine scaffold has been a subject of significant interest in medicinal chemistry, particularly for its interactions with sigma (σ) receptors. These receptors are membrane-bound proteins involved in a variety of biological processes, making them attractive targets for therapeutic intervention in neuropsychiatric disorders and other conditions. nih.gov

Affinity and Selectivity for Sigma Receptors (σ₁, σ₂)

Research into derivatives of 4-(4-Fluorophenyl)piperidine has demonstrated notable affinity and selectivity for sigma receptors. The core structure is a key component of various ligands designed to target the σ₁ and σ₂ subtypes. For instance, spipethiane, which contains a piperidine element, is a highly potent and selective ligand for σ₁ receptors, with a binding affinity (Kᵢ) of 0.5 nM for σ₁ compared to 416 nM for σ₂ receptors. nih.gov

The introduction of a 4-fluorophenyl group directly influences receptor affinity. In one study of piperidine/piperazine-based compounds, a derivative featuring a 4-fluorophenyl substitution was identified as the poorest ligand for the σ₁ receptor among the series tested. nih.gov This suggests that while the piperidine ring is a favorable scaffold, substitutions on the phenyl ring are critical in determining the binding efficacy. Conversely, other modifications of the 4-phenylpiperidine (B165713) structure have yielded compounds with high affinity, with Kᵢ values often in the low nanomolar range. researchgate.netunict.it For example, certain N-substituted phenoxyalkylpiperidines have shown optimal interaction with the σ₁ subtype, achieving sub-nanomolar Kᵢ values. uniba.it

The table below summarizes the binding affinities of selected piperidine derivatives for σ₁ and σ₂ receptors, illustrating the impact of structural modifications on receptor binding.

| Compound/Derivative | σ₁ Receptor Kᵢ (nM) | σ₂ Receptor Kᵢ (nM) | Selectivity (σ₂/σ₁) |

| Spipethiane nih.gov | 0.5 | 416 | 832 |

| 4-fluorophenyl-derivative (Compound 5) nih.gov | >10,000 | - | - |

| N-[(4-methoxyphenoxy)ethyl]piperidine (1b) uniba.it | 0.89 | 52.3 | 58.8 |

| N-Methyl piperidine derivative (phenylacetate) unict.it | 0.54 | - | - |

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analyses for Receptor Binding

Structure-Activity Relationship (SAR) studies on 4-phenylpiperidine derivatives have provided valuable insights into the structural requirements for high-affinity sigma receptor binding. A generally accepted pharmacophore model for σ₁ receptor ligands includes an essential amine site flanked by two hydrophobic domains. nih.gov

Key SAR findings for this class of compounds include:

The Amine Group: The piperidine nitrogen atom serves as the crucial positive ionizable functionality that interacts with the receptor. nih.gov

Aromatic Substituents: The nature and position of substituents on the phenyl ring are critical. nih.gov For example, the presence of a 4-fluoro substituent in one series resulted in a different molecular arrangement within the binding site, moving the ionizable nitrogen away from key amino acid residues (Glu172 and Asp126) and thereby weakening the affinity. nih.gov In contrast, hydrophobic interactions are a primary driver for σ₁ binding, suggesting that substituents enhancing this property can improve affinity. nih.gov

N-Substitution: Modifications at the piperidine nitrogen significantly impact binding. Linking the nitrogen to a secondary hydrophobic group, such as a benzyl (B1604629) moiety, often contributes favorably to receptor interaction. nih.gov

Quantitative Structure-Activity Relationship (QSAR) analyses have been employed to mathematically model the relationship between the chemical structure of these compounds and their biological activity. A QSAR study on mono-substituted 4-phenylpiperidines revealed a strong correlation between physicochemical descriptors and the observed biological response. nih.gov For other piperidine-containing compounds, QSAR models have identified descriptors such as the partial negative surface area and molecular shape as being predictive of activity. nih.gov These computational models help in understanding the mechanism of action and in predicting the activity of new, unsynthesized compounds. nih.govnih.gov

Exploratory Research in Other Therapeutic Areas

Beyond their interaction with sigma receptors, derivatives of the 4-(4-Fluorophenyl)piperidine scaffold have been investigated for their potential in other therapeutic applications, including oncology and the management of pain and inflammation.

Potential as Anticancer Agents

The piperidine ring is a structural motif found in numerous compounds with demonstrated anticancer properties. nih.gov Derivatives of this scaffold have been shown to inhibit cancer cell proliferation through various mechanisms. For instance, CLEFMA, a piperidine derivative, has been identified as an antiproliferative compound. nih.gov

Studies on compounds structurally related to 4-(4-Fluorophenyl)piperidine have shown promising cytotoxic activity against several human cancer cell lines. Phenylacetamide derivatives containing a 4-fluorophenyl group demonstrated potent anticancer effects, particularly against prostate (PC3) and breast (MCF-7) cancer cell lines. nih.gov Similarly, various piperazine (B1678402) derivatives, which are structurally analogous to piperidines, have shown antiproliferative activity against breast, lung, and colon cancer cells. csic.esnih.gov

The table below presents the cytotoxic activity (IC₅₀ values) of selected related compounds against different cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) |

| 2-(4-Fluorophenyl)-N-(3-nitrophenyl)acetamide (2b) nih.gov | PC3 (Prostate) | 52 |

| 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide (2c) nih.gov | MCF-7 (Breast) | 100 |

| Benzhydrylpiperazine derivative (9d) nih.gov | A549 (Lung) | 10.14 |

| Benzhydrylpiperazine derivative (9d) nih.gov | COLO-205 (Colon) | 12.31 |

Role in Analgesia and Anti-inflammatory Mechanisms

The 4-phenylpiperidine core is a well-established framework in the development of analgesic agents. Research has demonstrated that derivatives of this structure can exert significant anti-nociceptive and anti-inflammatory effects. Several studies have linked the analgesic properties of these compounds to their activity as sigma-1 receptor antagonists. unict.itacs.org

In preclinical models, piperidine derivatives have shown efficacy in reducing pain and inflammation. For example, derivatives of 4-acetyl-4-phenylpiperidine (B1606740) provided protection against chemically induced writhing in mice, a model of visceral pain. researchgate.net Piperazine derivatives, which share structural similarities, have also demonstrated potent anti-inflammatory and anti-nociceptive properties. nih.gov One such derivative reduced edema in a carrageenan-induced paw edema model and decreased pain behavior in both the neurogenic and inflammatory phases of the formalin test. nih.gov Furthermore, a novel series of benzhydrylpiperazine derivatives showed strong anti-inflammatory responses by inhibiting key mediators like PGE₂, and also produced a significant reduction in pain. nih.gov

Biological Activity and Molecular Mechanisms

In Vivo Pharmacological Studies in Animal Models

Direct behavioral assessment studies on 4-(4-Fluorophenyl)piperidine (B1272349) hydrochloride are limited. However, significant research has been conducted on a closely related structural analog, 1-(1-(4-fluorophenyl)cyclohexyl)piperidine (4'-F-PCP), which provides insights into the potential central nervous system effects. This phencyclidine derivative has been evaluated for its psychomotor, rewarding, and reinforcing properties in rodent models.

In mice, intraperitoneal administration of 10 mg/kg of 4'-F-PCP led to a significant increase in locomotor and rearing activities in the open-field test. nih.gov The same dose also induced conditioned place preference (CPP), indicating its rewarding properties. nih.gov

In rats, intravenous self-administration of 1.0 mg/kg/infusion of 4'-F-PCP was significantly enhanced under fixed ratio schedules. nih.gov Under a progressive ratio schedule of reinforcement, this dose also resulted in a higher breakpoint, suggesting strong reinforcing effects. nih.gov These behavioral effects are indicative of a high potential for abuse. nih.govresearchgate.net

Behavioral Assessments of 4'-F-PCP in Rodents

| Behavioral Test | Animal Model | Key Findings |

|---|---|---|

| Open-Field Test | Mice | Significant increase in locomotor and rearing activities at 10 mg/kg. nih.gov |

| Conditioned Place Preference (CPP) | Mice | Increased CPP at 10 mg/kg, indicating rewarding effects. nih.gov |

| Self-Administration (Fixed Ratio) | Rats | Enhanced self-administration at 1.0 mg/kg/infusion. nih.gov |

A comprehensive search of the scientific literature did not yield any specific efficacy studies of 4-(4-Fluorophenyl)piperidine hydrochloride in animal models of disease.

Biotransformation and Metabolite Profiling

The biotransformation of this compound is a critical area of study, particularly due to its structural relationship with the selective serotonin (B10506) reuptake inhibitor (SSRI), paroxetine (B1678475). Understanding its metabolic fate involves identifying degradation products and elucidating the enzymatic pathways responsible for its conversion in biological systems.

4-(4-Fluorophenyl)piperidine is a core structural component of paroxetine. Consequently, several metabolites and degradation impurities of paroxetine are structurally related to or derived from this piperidine (B6355638) moiety. The biotransformation of paroxetine initially involves demethylenation of the methylenedioxy ring, which is then followed by O-methylation. researchgate.net However, degradation can also occur at the piperidine ring structure.

One significant related compound identified as both a metabolite and a degradation product of paroxetine is [(3S,4R)-4-(4-fluorophenyl)piperidin-3-yl]methanol. ontosight.ai This compound can form under acidic conditions or in the presence of hydrogen peroxide, highlighting a potential pathway for the degradation of paroxetine back to a simpler piperidine derivative. Quantum chemical calculations have been employed to model the reactions of paroxetine-derived radicals, suggesting that the elimination of water from an N-centered radical cation to form an imine intermediate is a feasible degradation pathway. rsc.org

Key degradation impurities and related metabolites are detailed below.

Table 1: Identified Degradation Impurities and Related Metabolites

| Compound Name | CAS Number | Molecular Formula | Notes |

|---|---|---|---|

| [(3S,4R)-4-(4-fluorophenyl)piperidin-3-yl]methanol | 125224-43-3 | C12H16FNO | A known metabolite and degradation product of paroxetine. ontosight.aichemicalbook.com |

| (3S,4R)-4-(4-fluorophenyl)-3-(hydroxymethyl)-1-methylpiperidine | 109887-53-8 | C13H18FNO | An intermediate in the synthesis of paroxetine and related to its metabolites. researchgate.netpharmaffiliates.com |

The metabolism of piperidine-containing compounds is extensively mediated by the Cytochrome P450 (CYP) superfamily of enzymes. rsc.orgnih.gov These enzymes are crucial for the biotransformation of a wide range of drugs. For therapeutic agents containing a 4-aminopiperidine (B84694) moiety, CYP3A4 has been identified as a major isoform responsible for their N-dealkylation. nih.gov While 4-(4-Fluorophenyl)piperidine is not a 4-aminopiperidine, the central role of CYP enzymes in piperidine ring metabolism is well-established.

Studies on other piperidine-type drugs provide insight into the specific CYP isoforms that may be involved. For instance, the metabolism of the phenothiazine (B1677639) neuroleptic thioridazine, which also contains a piperidine ring, involves several CYP enzymes. Research has shown that CYP1A2 and CYP3A4 are the primary enzymes for its 5-sulfoxidation and N-demethylation, while CYP2D6 is the main catalyst for its mono-2- and di-2-sulfoxidation. researchgate.netnih.gov Similarly, the N-dealkylation of fentanyl and its fluorinated derivatives, which feature a piperidine structure, is also attributed to CYP3A4. semanticscholar.orgnih.gov

These findings suggest that the biotransformation of this compound is likely to involve oxidation and other modifications catalyzed by various cytochrome P450 enzymes. The specific reactions could include hydroxylation on the piperidine or fluorophenyl ring and N-dealkylation if an N-substituent is present.

Table 2: Key Cytochrome P450 Enzymes in Piperidine Drug Metabolism

| Enzyme | Metabolic Reaction | Substrate Example |

|---|---|---|

| CYP3A4 | N-dealkylation, Sulfoxidation | 4-Aminopiperidines, Thioridazine, Fluorofentanyl nih.govnih.govsemanticscholar.org |

| CYP2D6 | Sulfoxidation | Thioridazine researchgate.netnih.gov |

| CYP1A2 | Sulfoxidation, N-demethylation | Thioridazine researchgate.netnih.gov |

Analytical and Characterization Methodologies in Research

Spectroscopic and Spectrometric Characterization of the Compound and its Derivatives

Spectroscopic and spectrometric methods are indispensable for confirming the molecular structure, determining the molecular weight, and identifying the functional groups present in 4-(4-Fluorophenyl)piperidine (B1272349) hydrochloride and its related derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of 4-(4-Fluorophenyl)piperidine hydrochloride. Both ¹H and ¹³C NMR are utilized to map the carbon-hydrogen framework of the molecule.

In a typical ¹H NMR spectrum, the protons on the piperidine (B6355638) ring would appear as a series of multiplets in the aliphatic region, while the protons on the 4-fluorophenyl group would be found in the aromatic region of the spectrum. The integration of these signals confirms the number of protons in each environment. The presence of the fluorine atom causes characteristic splitting patterns in the signals of the adjacent aromatic protons, which is a key diagnostic feature.

¹³C NMR spectroscopy provides information on the different carbon environments within the molecule. The signals for the piperidine ring carbons appear in the aliphatic region, while the fluorophenyl carbons are observed further downfield in the aromatic region. Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

Advanced 2D NMR techniques like COSY (Correlation Spectroscopy) and HETCOR (Heteronuclear Correlation) are employed to establish connectivity between protons and carbons, confirming the precise arrangement of atoms within the molecule. researchgate.net Theoretical calculations using methods like Density Functional Theory (DFT) can also be used to predict chemical shifts and coupling constants, which are then compared with experimental data to confirm the most stable molecular conformations. researchgate.net

| Nucleus | Expected Chemical Shift Range (ppm) | Notes |

|---|---|---|

| ¹H (Aromatic) | 7.0 - 7.5 | Signals appear as multiplets, showing coupling to each other and to the ¹⁹F nucleus. |

| ¹H (Piperidine - CH adjacent to N) | ~2.8 - 3.2 | Broadened signal due to the presence of the hydrochloride salt and nitrogen quadrupolar effects. |

| ¹H (Piperidine - CH adjacent to Phenyl) | ~2.5 - 2.9 | Multiplet, coupling to adjacent piperidine protons. |

| ¹H (Piperidine - other CH₂) | ~1.5 - 2.0 | Complex multiplets. |

| ¹³C (Aromatic - C-F) | ~160 - 165 | Large one-bond C-F coupling constant (¹JCF). |

| ¹³C (Aromatic - other) | ~115 - 140 | Signals show smaller two- and three-bond C-F couplings. |

| ¹³C (Piperidine) | ~25 - 55 | Signals corresponding to the different carbon environments in the saturated ring. |

Mass spectrometry (MS) is a critical tool for determining the molecular weight of 4-(4-Fluorophenyl)piperidine and analyzing its structure through fragmentation patterns. When subjected to ionization, typically through techniques like Electrospray Ionization (ESI) or Electron Ionization (EI), the molecule generates a molecular ion (or a protonated molecule, [M+H]⁺) whose mass-to-charge ratio (m/z) confirms the compound's molecular weight.

The fragmentation of 4-(4-Fluorophenyl)piperidine in the mass spectrometer provides valuable structural information. Common fragmentation pathways for piperidine-containing compounds involve cleavage of the bonds adjacent to the nitrogen atom (alpha-cleavage). libretexts.org This can lead to the loss of substituents or the opening of the piperidine ring. wvu.edu For 4-(4-Fluorophenyl)piperidine, key fragments would likely include the fluorophenyl group and various fragments of the piperidine ring. The presence of the fluorine atom provides a distinct isotopic signature that aids in identification. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental formula of the parent molecule and its fragments. wvu.edu

| Fragmentation Process | Expected Fragment (m/z) | Structural Information Gained |

|---|---|---|

| Protonation (ESI) | 180.1 | Confirms molecular weight of the free base (179.24 g/mol). |

| Alpha-cleavage | Various | Cleavage of C-C bonds adjacent to the piperidine nitrogen, confirming the piperidine core. |

| Loss of Fluorophenyl Group | 84.1 | Indicates the presence of the piperidine ring fragment. |

| Fluorophenyl Cation | 95.0 | Confirms the presence of the C₆H₄F moiety. |

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation at specific wavenumbers corresponding to molecular vibrations. vscht.cz The spectrum provides a unique "fingerprint" of the molecule.

Key characteristic absorptions for this compound include N-H stretching vibrations from the protonated amine (as the hydrochloride salt), C-H stretching from both the aromatic (fluorophenyl) and aliphatic (piperidine) portions, C-C stretching from the aromatic ring, and a strong C-F stretching band. The region from 1300-900 cm⁻¹ is known as the fingerprint region, where complex interacting vibrations create a unique pattern useful for confirming the identity of the compound by comparison with a reference spectrum. vscht.cz

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3100 - 3000 | C-H Stretch | Aromatic (Fluorophenyl) |

| 3000 - 2850 | C-H Stretch | Aliphatic (Piperidine) |

| 2700 - 2400 | N⁺-H Stretch | Secondary Amine Salt (Hydrochloride) |

| 1600 - 1585, 1500 - 1400 | C=C Stretch | Aromatic Ring |

| 1250 - 1100 | C-F Stretch | Aryl Fluoride |

| 1200 - 1000 | C-N Stretch | Amine |

Chromatographic Techniques for Purity Assessment and Quantitative Analysis

Chromatographic methods are essential for separating this compound from impurities, degradation products, or other components in a mixture, allowing for both qualitative identification and quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is the most common technique for assessing the purity of this compound and for monitoring its stability over time. Reversed-phase HPLC (RP-HPLC) is typically employed for this purpose.

In a typical RP-HPLC method, a C18 column is used as the stationary phase, with a mobile phase consisting of an aqueous buffer (like potassium phosphate) and an organic solvent such as acetonitrile. researchgate.net The compound is detected as it elutes from the column, most commonly using an ultraviolet (UV) detector set at a wavelength where the fluorophenyl group absorbs strongly. The retention time is characteristic of the compound under specific conditions, while the peak area is proportional to its concentration. nih.gov

This method can be validated according to ICH guidelines to ensure its linearity, accuracy, precision, and specificity. nih.gov It is used to quantify the main compound and to detect and quantify any impurities, including those formed during synthesis or through degradation under stress conditions (e.g., exposure to acid, base, heat, or light). For compounds lacking a strong UV chromophore, pre-column derivatization with a fluorescent tag can be used to enhance detection sensitivity. nih.gov

| Parameter | Typical Conditions | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) | Separation based on hydrophobicity. researchgate.netnih.gov |

| Mobile Phase | Acetonitrile / Aqueous Buffer (e.g., 50 mM Potassium Phosphate) | Elution of the analyte from the column. researchgate.net |

| Flow Rate | 1.0 mL/min | Ensures efficient separation and reasonable run time. nih.gov |

| Detection | UV at ~220-240 nm | Quantification based on the absorbance of the fluorophenyl ring. researchgate.net |

| Column Temperature | 30°C | Ensures reproducible retention times. nih.gov |

Gas Chromatography (GC) is a powerful technique for the analysis of volatile compounds. researchgate.net Since this compound is a salt and has low volatility, direct analysis by GC is challenging. However, it can be analyzed after conversion to its more volatile free base form or after derivatization.

For analysis, the hydrochloride salt is typically neutralized with a base to liberate the free 4-(4-Fluorophenyl)piperidine. This free base is more suitable for GC analysis. Alternatively, to improve chromatographic properties and detection limits, the secondary amine of the piperidine ring can be derivatized. This involves reacting it with a reagent to form a less polar and more volatile derivative.

The sample is then injected into the GC, where it is vaporized and separated on a capillary column (e.g., a DB-5 or similar polysiloxane phase). google.com A Flame Ionization Detector (FID) is commonly used for detection. google.com Headspace GC is a specific technique that can be employed to analyze volatile impurities in a sample without injecting the non-volatile components. google.com The method is particularly useful for quantifying residual piperidine or other volatile organic impurities from the synthesis process.

| Parameter | Typical Conditions | Purpose |

|---|---|---|

| Column | Capillary Column (e.g., DB-17, 30 m x 0.53 mm) | Separation of volatile components. researchgate.net |

| Carrier Gas | Helium or Nitrogen | Transports the sample through the column. google.comresearchgate.net |

| Injector Temperature | ~250°C | Ensures complete vaporization of the sample. researchgate.net |

| Oven Program | Temperature gradient (e.g., start at 150°C, ramp to 260°C) | Separates compounds with different boiling points. researchgate.net |

| Detector | Flame Ionization Detector (FID) | Sensitive detection of organic compounds. google.com |

Chiral HPLC for Enantiomeric Purity Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of enantiomers, which is critical for assessing the enantiomeric purity of chiral compounds like 4-(4-fluorophenyl)piperidine. The direct separation of enantiomers, which possess identical physical and chemical properties in an achiral environment, requires a chiral environment. This is typically achieved by using a Chiral Stationary Phase (CSP) or by derivatizing the enantiomers with a chiral agent to form diastereomers that can be separated on a standard achiral column. nih.gov

For piperidine-containing compounds, which may lack a strong chromophore for UV detection, a pre-column derivatization technique is often employed. This involves reacting the enantiomeric mixture with a chiral derivatizing agent that not only creates diastereomers but also introduces a chromophore into the molecule, enhancing detection sensitivity. researchgate.net For instance, reagents like para-toluene sulfonyl chloride can be used to derivatize amine compounds, allowing for their analysis by chiral HPLC with UV detection. researchgate.net

The development of a chiral HPLC method involves optimizing several parameters to achieve adequate separation (resolution) between the enantiomers. Key parameters include the selection of the appropriate CSP, the composition of the mobile phase, flow rate, and column temperature. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for the enantioseparation of a broad range of pharmaceutical compounds. nih.govmdpi.com The mobile phase often consists of a mixture of a non-polar solvent like n-hexane and an alcohol such as ethanol (B145695) or isopropanol, with small amounts of an amine additive (e.g., diethylamine) to improve peak shape and resolution for basic compounds. asianpubs.org

The table below outlines typical parameters for a chiral HPLC method developed for the enantiomeric purity determination of piperidine derivatives.

Table 1: Representative Chiral HPLC Method Parameters

| Parameter | Description |

|---|---|

| Column | Chiralpak® AD-H (Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel) |

| Mobile Phase | n-Hexane:Ethanol:Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 228 nm |

| Column Temperature | 30°C |

| Injection Volume | 20 µL |

| Resolution (Rs) | > 2.0 between enantiomers |

Method validation is performed according to International Conference on Harmonisation (ICH) guidelines to ensure the method is accurate, precise, specific, and robust. researchgate.net This validation includes assessing linearity, limit of detection (LOD), limit of quantitation (LOQ), and recovery. Such validated methods are crucial for quality control in the manufacturing of single-enantiomer pharmaceutical ingredients. asianpubs.orgnih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For this compound, this technique provides unequivocal information about its molecular structure, conformational preferences of the piperidine ring, and the nature of intermolecular interactions, such as hydrogen bonding, in the solid state.

While the specific crystal structure of this compound is not detailed in the provided search results, analysis of closely related and more complex piperidine hydrochloride derivatives reveals key structural features that are likely to be relevant. In the crystal structures of such compounds, the piperidine ring commonly adopts a stable chair conformation. ntu.ac.uk However, other conformations, such as a screw-boat, have also been observed in more complex systems containing a piperidine moiety, indicating that crystal packing forces and molecular substitutions can influence the ring's geometry. nih.goviucr.org

The table below summarizes crystallographic data observed in related piperidine hydrochloride structures, illustrating the type of detailed information obtained from X-ray diffraction analysis.

Table 2: Selected Crystallographic Data from Related Piperidine Hydrochloride Structures

| Structural Feature | Observation in Related Compounds | Source |

|---|---|---|

| Piperidine Ring Conformation | Typically adopts a chair conformation. | ntu.ac.uk |

| A screw-boat conformation has also been reported in complex derivatives. | nih.goviucr.org | |

| Primary Hydrogen Bonding | Strong N-H···Cl hydrogen bond is a characteristic feature. | nih.goviucr.org |

| N-H···Cl Bond Distance | Ranges from 2.07 Å to 2.31 Å. | ntu.ac.uk |

| Crystal Packing | Characterized by C-H···π, C-H···O, and C-H···N interactions, often forming layers. | ntu.ac.uknih.gov |

| Dihedral Angles | The inclination between different ring systems within a molecule is precisely determined (e.g., a 40.17° angle between a pyridine (B92270) and phenyl ring in one analog). | nih.goviucr.org |

This detailed structural information is invaluable for understanding the physicochemical properties of the solid form of the compound, such as solubility and stability, and for computational modeling studies.

Advanced Research Applications and Future Directions

Role as a Key Intermediate in Pharmaceutical Development

4-(4-Fluorophenyl)piperidine (B1272349) hydrochloride serves as a crucial building block in the synthesis of numerous pharmaceutical agents, spanning various therapeutic categories. Its structural framework is a key component in several drugs targeting the central nervous system.

One of the most significant applications of 4-(4-Fluorophenyl)piperidine hydrochloride is its role as a precursor in the synthesis of Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs). google.com SSRIs are a widely prescribed class of drugs for the treatment of depression and other mood disorders.

A notable example is the synthesis of Paroxetine (B1678475), a potent SSRI. google.com In the synthesis of Paroxetine, the 4-(4-fluorophenyl)piperidine moiety is a core structural element. google.com The process involves the preparation of 4-(4'-fluorophenyl)-3-hydroxymethyl-l-methylpiperidine, which is a derivative of this compound. google.com This intermediate then undergoes further reactions to yield the final Paroxetine molecule. google.com The fluorophenyl group of the precursor is a critical feature that contributes to the pharmacological activity of Paroxetine.

Beyond its specific application in the synthesis of Paroxetine, this compound is a versatile building block for a broader range of analgesics and antidepressants. chemimpex.com The 4-arylpiperidine scaffold is a well-established pharmacophore in the design of opioid analgesics. The unique structure of this compound, with its fluorophenyl and piperidine (B6355638) groups, enhances its binding affinity and selectivity for various receptors in the central nervous system. chemimpex.com This makes it a valuable starting material for the development of novel therapeutic agents for neurological disorders and pain management. chemimpex.com

The stability and reactivity of this compound make it suitable for various chemical transformations, allowing for the creation of diverse molecular architectures with potential therapeutic applications. chemimpex.com

The piperidine scaffold is of significant interest in the development of potassium channel modulators. nih.gov While direct studies on this compound in this specific area are not extensively documented, the broader class of piperidine derivatives has been investigated for its potential to modulate the activity of potassium channels. nih.gov These channels play a crucial role in regulating cellular membrane potential and are implicated in a variety of physiological processes.

The development of selective potassium channel modulators is a promising therapeutic strategy for a range of conditions, including cardiovascular diseases and neurological disorders. nih.gov The 4-aryl piperidine intermediate is a key structure in the synthesis of some Kv7 potassium channel agonists. nih.gov

Structure-Activity Relationship Studies for Drug Design and Optimization

Structure-activity relationship (SAR) studies are fundamental to modern drug discovery, providing insights into how the chemical structure of a compound influences its biological activity. The this compound scaffold has been a subject of such studies to optimize the efficacy and selectivity of new drug candidates.

The presence of the fluorine atom on the phenyl ring can significantly impact the compound's pharmacokinetic and pharmacodynamic properties. Fluorine substitution can alter metabolic stability, binding affinity to target receptors, and membrane permeability. SAR studies involving analogs of this compound explore how modifications to the piperidine ring or the fluorophenyl group affect the compound's interaction with biological targets.

These studies are crucial for designing new molecules with improved therapeutic profiles, such as enhanced potency, reduced side effects, and better bioavailability. For instance, the exploration of different substituents on the piperidine nitrogen or at other positions of the ring can lead to the discovery of compounds with fine-tuned pharmacological activities.

Applications in Agrochemicals and Material Science

While the primary focus of research on this compound has been in the pharmaceutical sector, its utility extends to other areas of chemical science.

In the field of agrochemicals, related compounds such as 4-(4-Fluorobenzoyl)piperidine hydrochloride serve as intermediates in the synthesis of crop protection agents. chemimpex.com The introduction of the fluorophenylpiperidine moiety can impart desirable properties to agrochemical compounds, such as enhanced efficacy and altered environmental persistence. Specifically, 4-(4-Fluorophenyl)piperidine can be used in the preparation of pesticides.

In material science, the unique chemical properties of fluorinated organic compounds are of great interest. A related compound, 4-(4-Fluorobenzoyl)piperidine hydrochloride, finds applications in the development of novel materials, particularly in creating polymers with enhanced properties. chemimpex.com

Future Research Avenues and Translational Potential

The established role of this compound as a key pharmaceutical intermediate ensures its continued importance in drug discovery and development. Future research is likely to focus on several key areas:

Development of Novel Therapeutics: The versatility of the 4-(4-fluorophenyl)piperidine scaffold will continue to be exploited for the synthesis of new drug candidates targeting a wide range of diseases. This includes not only CNS disorders but also potentially other therapeutic areas where the specific properties of this chemical moiety can be advantageous.

Expansion into New Chemical Fields: Further exploration of its applications in agrochemicals and material science could lead to the development of new products with improved performance characteristics.

Toxicological and Safety Studies: As with any chemical intermediate used in the synthesis of products for human use or environmental application, ongoing research into the toxicological profile of this compound and its derivatives is essential. For example, a derivative, 1-(1-(4-Fluorophenyl)Cyclohexyl)Piperidine (4'-F-PCP), has been studied for its abuse potential, highlighting the importance of understanding the full pharmacological and toxicological spectrum of related compounds. nih.gov

The translational potential of research involving this compound is significant. The development of more efficient and selective drugs based on this scaffold could lead to improved treatments for a variety of medical conditions. Furthermore, its application in other chemical industries could result in the creation of advanced materials and more effective agricultural products.

Exploration of Novel Biological Targets

While the 4-(4-fluorophenyl)piperidine moiety is famously associated with serotonin transporter (SERT) inhibition, ongoing research has revealed its potential to interact with a diverse range of other biological targets. This exploration opens avenues for developing novel therapeutics for a variety of disorders beyond depression and anxiety.

Derivatives of this core structure are being investigated for their affinity towards several key proteins implicated in neurological and other diseases:

Dopamine (B1211576) and Serotonin Transporters: Structure-activity relationship (SAR) studies on analogues have sought to modulate selectivity between dopamine (DA) and serotonin (5HT) transporters. By modifying the piperidine ring and its substituents, researchers aim to design compounds with specific transporter affinity profiles, which could be beneficial for conditions where dual inhibition is desired.

Sigma (σ) Receptors: These receptors are implicated in a wide range of cellular functions and are considered targets for neuropsychiatric and neurodegenerative diseases. Certain 4-aroylpiperidines and related structures have shown high affinity and selectivity for the σ1 receptor subtype, suggesting a potential therapeutic role in conditions like schizophrenia or anxiety. nih.gov

Opioid Receptors: The 4-phenylpiperidine (B165713) framework is a classic scaffold for opioid receptor ligands. Research into derivatives of 4-(4-fluorophenyl)piperidine has explored their activity as mu (μ) opioid agonists, which could lead to the development of new analgesics. nih.gov

Ion Channels: As critical regulators of cellular excitability, ion channels are a major class of drug targets. nih.gov The structural motifs present in 4-(4-fluorophenyl)piperidine derivatives make them candidates for modulation of various ion channels, a field that holds potential for treating conditions ranging from cardiac arrhythmias to neuropathic pain. drugtargetreview.commdpi.com

Alzheimer's Disease Targets: The piperidine scaffold is being explored for its utility in designing multi-target-directed ligands (MTDLs) for Alzheimer's disease. mdpi.com Research has focused on developing derivatives that can, for example, inhibit beta-secretase (BACE1), an enzyme crucial in the formation of amyloid-β plaques, a hallmark of the disease. google.com

Table 1: Investigated Biological Targets for 4-(4-Fluorophenyl)piperidine Derivatives

Mentioned Compounds

Compound Name This compound Paroxetine Paroxetine hydrochloride Chitosan Acetylcholinesterase Beta-secretase

Q & A

Q. How can the compound’s solid-state properties (e.g., polymorphism) be characterized?

- Techniques :

- PXRD : Compare diffraction patterns to known polymorphs.

- DSC/TGA : Assess thermal stability and hydrate formation.

- IR Spectroscopy : Detect hydrogen bonding patterns in crystalline forms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。